(2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 8,8'-bis((E)-(hexylimino)methyl)-3,3'-dimethyl-5,5'-bis(1-methylethyl)-
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Overview
Description
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, imino groups, and alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- typically involves multiple steps. One common approach is the condensation of 2,2’-binaphthol with hexylamine under acidic conditions to form the imino groups. This is followed by the introduction of methyl and isopropyl groups through alkylation reactions. The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino groups can be reduced to amines.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted binaphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various reactions, making it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biology, this compound has been studied for its potential as a fluorescent probe. The presence of multiple hydroxyl and imino groups allows it to interact with biological molecules, making it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- has shown promise as an anticancer agent. Its ability to interact with DNA and proteins can inhibit the growth of cancer cells.
Industry
In industry, this compound is used as a precursor for the synthesis of advanced materials. Its unique structure makes it suitable for the development of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the imino groups can participate in nucleophilic and electrophilic reactions. These interactions can disrupt the normal function of proteins and DNA, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(ethylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(propylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
Uniqueness
The uniqueness of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- lies in its specific combination of functional groups. The presence of hexylimino groups, along with the methyl and isopropyl substituents, gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
7356-17-4 |
---|---|
Molecular Formula |
C42H56N2O6 |
Molecular Weight |
684.9 g/mol |
IUPAC Name |
8-(hexyliminomethyl)-2-[8-(hexyliminomethyl)-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C42H56N2O6/c1-9-11-13-15-17-43-21-29-35-27(31(23(3)4)41(49)37(29)45)19-25(7)33(39(35)47)34-26(8)20-28-32(24(5)6)42(50)38(46)30(36(28)40(34)48)22-44-18-16-14-12-10-2/h19-24,45-50H,9-18H2,1-8H3 |
InChI Key |
RQWKQNOBDCCPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCCCCC)O)O)C(C)C)O)O)C(C)C)O)O |
Origin of Product |
United States |
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